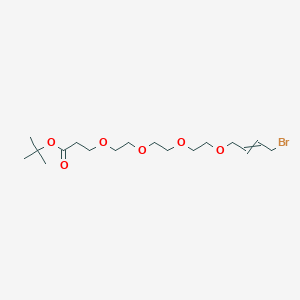

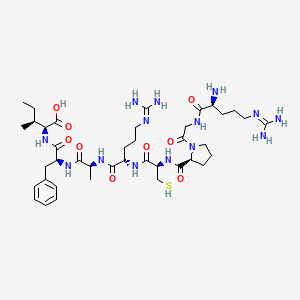

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Ac-VEID-pNA is a colorimetric substrate used in the study of caspase enzymes, which are central to cellular inflammation and apoptotic processes. These enzymes are of interest across various fields such as cell biology, medicinal chemistry, and chemical biology due to their role in cell death pathways.

Synthesis Analysis

- The substrate is prepared through gram-scale solution-phase synthesis, offering a cost-effective alternative to solid-phase synthesis for producing the quantities needed for high-throughput screening (Peterson et al., 2010).

Applications De Recherche Scientifique

Environmental Impact and Remediation

- Synthetic Phenolic Antioxidants Environmental Fate: A study by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butylated phenols. They suggest future research should focus on understanding the environmental behaviors of novel SPAs and developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pollutant Degradation and Analysis

- Microbial Degradation of Fuel Oxygenates: Schmidt et al. (2004) discussed the degradation of methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions. This review emphasizes the importance of understanding microbial degradation pathways and the potential for bioremediation of pollutants related to tert-butyl compounds (Schmidt et al., 2004).

Advanced Oxidation Processes for Environmental Cleanup

- Cold Plasma Reactor Decomposition of MTBE: Hsieh et al. (2011) demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, suggesting an innovative approach to pollutant degradation that could be applicable to structurally related compounds (Hsieh et al., 2011).

Membrane Technologies for Separation Processes

- Pervaporation for Separation of Fuel Additives: Pulyalina et al. (2020) provided a comprehensive review of the application of polymer membranes for the separation of methanol/MTBE mixtures via pervaporation, highlighting the efficiency of various polymer membranes in separation processes. This method could offer insights into the purification or separation of related compounds (Pulyalina et al., 2020).

Toxicological and Health Impact Studies

- Health Assessment of Polybrominated Compounds: Mennear and Lee (1994) reviewed the health assessment of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share some structural similarity with brominated tert-butyl compounds. They discuss the biological effects, including toxicity and potential carcinogenicity, of these compounds, providing a basis for evaluating the health impacts of related brominated substances (Mennear & Lee, 1994).

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)

![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)